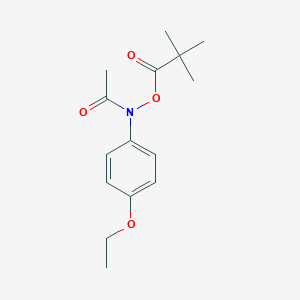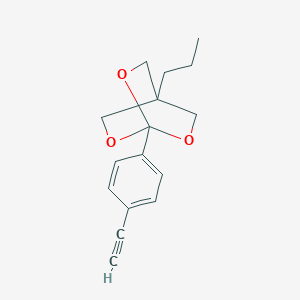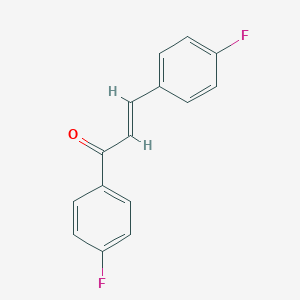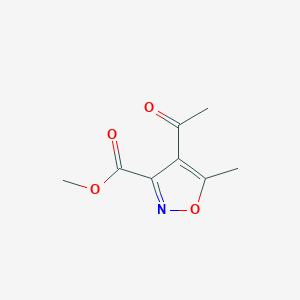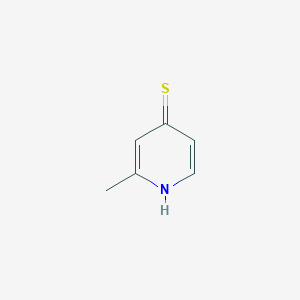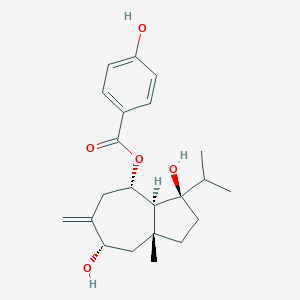
Ferugin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferugin is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique properties and has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1. Role in Siderophore Synthesis and Metal Regulation in Pseudomonas Aeruginosa
Ferugin, identified in studies as pyochelin, is crucial in the synthesis of siderophores in Pseudomonas aeruginosa. It interacts with various metals, influencing the bacterial growth and iron regulation. Pyochelin has a distinct affinity for Fe(III) and other transition metals like Cu(II), Co(II), Mo(VI), and Ni(II), impacting the synthesis and expression of iron-regulated outer membrane proteins (Visca et al., 1992). Further research indicates that ferugin plays a key role in the delivery of these metals to P. aeruginosa, suggesting its potential for targeted applications in microbiology and biochemistry.
2. Pyochelin Iron Uptake Pathway
The pyochelin-Fe uptake pathway in P. aeruginosa involves complex mechanisms. Research shows that this pathway, apart from the outer membrane transporter FptA, also involves the inner membrane permease FptX, which transports the ferri-siderophore complex into the cytoplasm. This discovery highlights a nuanced understanding of bacterial iron uptake and suggests potential areas for therapeutic intervention (Cunrath et al., 2015).
3. Ferugin as a Sensor for Detecting Pseudomonas Aeruginosa
Innovative research has developed photoluminescence nanoparticles, leveraging the properties of ferugin, for the detection of Pseudomonas aeruginosa. This application demonstrates the potential of ferugin in creating new diagnostic tools in biomedical applications, particularly for the detection of specific bacterial strains (Ahmadian-Fard-Fini et al., 2019).
4. Ferugin in Clinical Research
Ferugin, in the context of medical research, has been used to investigate the characteristics of breast tumors. A study using the macromolecular contrast agent feruglose, which is enhanced by ferugin, aimed to differentiate and grade human benign and malignant breast tumors. This research indicates the potential use of ferugin in oncology, specifically in enhancing diagnostic accuracy in breast cancer imaging (Daldrup-Link et al., 2003).
Eigenschaften
CAS-Nummer |
109517-72-8 |
|---|---|
Produktname |
Ferugin |
Molekularformel |
C22H30O5 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[(3R,3aS,4S,7S,8aR)-3,7-dihydroxy-8a-methyl-6-methylidene-3-propan-2-yl-2,3a,4,5,7,8-hexahydro-1H-azulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-13(2)22(26)10-9-21(4)12-17(24)14(3)11-18(19(21)22)27-20(25)15-5-7-16(23)8-6-15/h5-8,13,17-19,23-24,26H,3,9-12H2,1-2,4H3/t17-,18-,19+,21+,22+/m0/s1 |
InChI-Schlüssel |
KZSXMCLSPHIQCN-JIWOIOHBSA-N |
Isomerische SMILES |
CC(C)[C@@]1(CC[C@]2([C@H]1[C@H](CC(=C)[C@H](C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |
SMILES |
CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |
Kanonische SMILES |
CC(C)C1(CCC2(C1C(CC(=C)C(C2)O)OC(=O)C3=CC=C(C=C3)O)C)O |
Synonyme |
Ferugin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



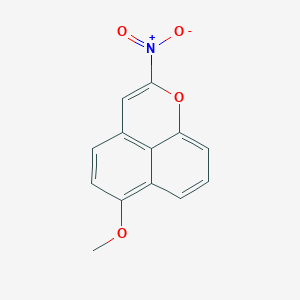
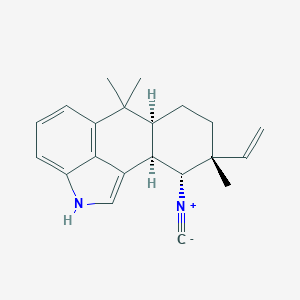
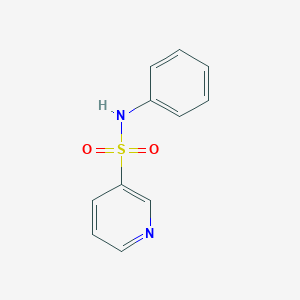
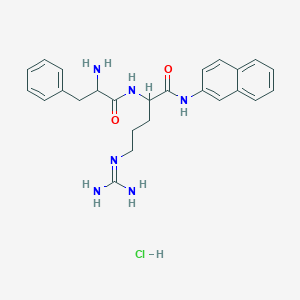
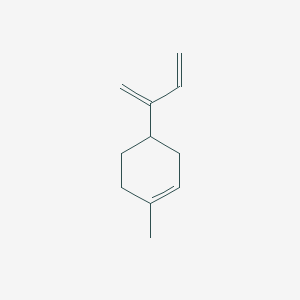
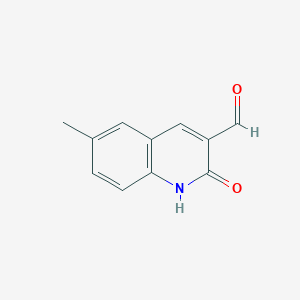
![Methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B11325.png)

